molecular formula C21H28O4 B4963008 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene

Cat. No. B4963008
M. Wt: 344.4 g/mol
InChI Key: BCHXJAMVPPAZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Ipragliflozin, is a drug used to treat type 2 diabetes mellitus. It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased excretion of glucose in the urine, which helps to lower blood glucose levels.

Mechanism of Action

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting SGLT2, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen prevents the reabsorption of glucose, leading to increased excretion of glucose in the urine and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation. It has also been shown to increase insulin sensitivity and improve beta-cell function in patients with type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has several advantages for use in lab experiments, including its specificity for inhibiting SGLT2 and its well-established safety profile in humans. However, it also has limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on glucose uptake and metabolism.

Future Directions

There are several potential future directions for research on 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen, including its use in combination with other glucose-lowering agents, its effects on cardiovascular outcomes, and its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, there is ongoing research into the mechanisms underlying the beneficial effects of SGLT2 inhibitors on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus.

Synthesis Methods

The synthesis of 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-bromo-1-(4-(2-methoxy-4-methylphenoxy)butyl)benzene to form 1-(4-(2-methoxy-4-methylphenoxy)butyl)-2-methoxy-4-methylbenzene. This compound is then reacted with isopropyl alcohol in the presence of a base to form 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen.

Scientific Research Applications

1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been extensively studied in clinical trials for its efficacy in treating type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes mellitus. In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has also been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation.

properties

IUPAC Name

2-methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-16(2)25-20-10-6-5-9-18(20)23-13-7-8-14-24-19-12-11-17(3)15-21(19)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHXJAMVPPAZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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